(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride
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Overview
Description
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride typically involves the reaction of cyclopropyl hydrazine with carbon disulfide and potassium hydroxide in ethanol. This mixture is then refluxed until the evolution of hydrogen sulfide ceases . The product is then vacuum dried at 60°C for 12 hours and recrystallized using ethyl alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the reactive nature of the sulfonyl chloride group.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation and Reduction Reactions: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and Reduction Reactions: Products depend on the specific conditions and reagents used.
Scientific Research Applications
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can disrupt normal cellular functions, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride
- (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
Uniqueness
(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H7ClN2O3S |
---|---|
Molecular Weight |
222.65 g/mol |
IUPAC Name |
(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H7ClN2O3S/c7-13(10,11)3-5-8-9-6(12-5)4-1-2-4/h4H,1-3H2 |
InChI Key |
LQEUZLGEQZZCEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)CS(=O)(=O)Cl |
Origin of Product |
United States |
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